N-(3,4-dimethylphenyl)-2-{2-[5-(2-fluorophenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxo-4,5-dihydro-1,3-thiazol-5-yl}acetamide
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Overview
Description
N-(3,4-dimethylphenyl)-2-{2-[5-(2-fluorophenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxo-4,5-dihydro-1,3-thiazol-5-yl}acetamide: is a complex organic compound that belongs to the class of heterocyclic compounds It is characterized by the presence of multiple functional groups, including a pyrazole ring, a thiazole ring, and various aromatic substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dimethylphenyl)-2-{2-[5-(2-fluorophenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxo-4,5-dihydro-1,3-thiazol-5-yl}acetamide typically involves multi-step organic reactions. The general synthetic route can be outlined as follows:
Formation of the Pyrazole Ring: The synthesis begins with the preparation of the pyrazole ring. This is achieved by reacting a hydrazine derivative with an appropriate α,β-unsaturated carbonyl compound under acidic or basic conditions.
Formation of the Thiazole Ring: The next step involves the formation of the thiazole ring. This can be accomplished by reacting a thioamide with a halogenated ketone or aldehyde in the presence of a base.
Coupling of Aromatic Substituents: The aromatic substituents, including the 3,4-dimethylphenyl and 2-fluorophenyl groups, are introduced through electrophilic aromatic substitution reactions.
Final Coupling and Acetylation: The final step involves coupling the pyrazole and thiazole intermediates, followed by acetylation to form the desired compound.
Industrial Production Methods
Industrial production of This compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dimethylphenyl)-2-{2-[5-(2-fluorophenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxo-4,5-dihydro-1,3-thiazol-5-yl}acetamide: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings and heterocyclic moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce dihydro derivatives. Substitution reactions can introduce various functional groups into the aromatic rings or heterocyclic moieties.
Scientific Research Applications
N-(3,4-dimethylphenyl)-2-{2-[5-(2-fluorophenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxo-4,5-dihydro-1,3-thiazol-5-yl}acetamide: has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent, particularly in the treatment of cancer, inflammation, and infectious diseases.
Biological Studies: It is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Pharmaceutical Research: The compound is explored for its pharmacokinetic and pharmacodynamic properties, including absorption, distribution, metabolism, and excretion.
Industrial Applications: It may have applications in the development of new materials, such as polymers and coatings, due to its unique chemical structure.
Mechanism of Action
The mechanism of action of N-(3,4-dimethylphenyl)-2-{2-[5-(2-fluorophenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxo-4,5-dihydro-1,3-thiazol-5-yl}acetamide involves its interaction with specific molecular targets. These targets may include:
Enzymes: The compound may inhibit or activate enzymes involved in key biochemical pathways.
Receptors: It may bind to receptors on the cell surface or within cells, modulating signal transduction pathways.
DNA/RNA: The compound may interact with nucleic acids, affecting gene expression and protein synthesis.
Comparison with Similar Compounds
N-(3,4-dimethylphenyl)-2-{2-[5-(2-fluorophenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxo-4,5-dihydro-1,3-thiazol-5-yl}acetamide: can be compared with other similar compounds, such as:
- N-(3,4-dimethylphenyl)-2-{2-[5-(2-chlorophenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxo-4,5-dihydro-1,3-thiazol-5-yl}acetamide
- N-(3,4-dimethylphenyl)-2-{2-[5-(2-bromophenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxo-4,5-dihydro-1,3-thiazol-5-yl}acetamide
These compounds share similar structural features but differ in the substituents on the aromatic rings. The uniqueness of This compound lies in the presence of the 2-fluorophenyl group, which may impart distinct chemical and biological properties.
Properties
Molecular Formula |
C29H27FN4O3S |
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Molecular Weight |
530.6 g/mol |
IUPAC Name |
N-(3,4-dimethylphenyl)-2-[2-[3-(2-fluorophenyl)-5-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-4-oxo-1,3-thiazol-5-yl]acetamide |
InChI |
InChI=1S/C29H27FN4O3S/c1-17-8-11-20(14-18(17)2)31-27(35)16-26-28(36)32-29(38-26)34-25(22-6-4-5-7-23(22)30)15-24(33-34)19-9-12-21(37-3)13-10-19/h4-14,25-26H,15-16H2,1-3H3,(H,31,35) |
InChI Key |
OXZPLGYQBLTDFE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CC2C(=O)N=C(S2)N3C(CC(=N3)C4=CC=C(C=C4)OC)C5=CC=CC=C5F)C |
Origin of Product |
United States |
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